2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a dioxaborinane ring
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 1,3-benzodioxole with appropriate boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boronate esters in the presence of a catalyst such as palladium. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-yl-methyl-maleimide: Known for its photoinitiator properties in polymerization reactions.
4-(1,3-Benzodioxole-5-yl)thiosemicarbazide: Studied for its potential antitumor activity.
The uniqueness of this compound lies in its specific boron-containing structure, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Properties
CAS No. |
94838-83-2 |
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Molecular Formula |
C12H15BO4 |
Molecular Weight |
234.06 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H15BO4/c1-12(2)6-16-13(17-7-12)9-3-4-10-11(5-9)15-8-14-10/h3-5H,6-8H2,1-2H3 |
InChI Key |
LHKFRRFQMUZOMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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